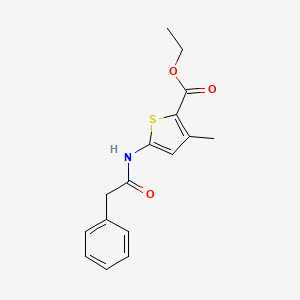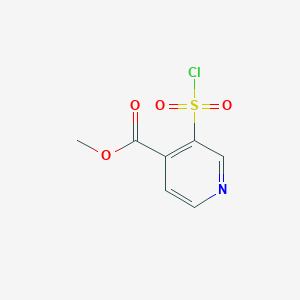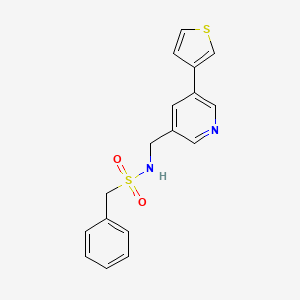![molecular formula C6H12ClF2N B2940955 [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2309431-94-3](/img/structure/B2940955.png)
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride is a chemical compound with the molecular formula C6H11F2N.ClH. It is a derivative of cyclopropylmethanamine with a difluoroethyl group attached to the cyclopropyl ring, and it exists as a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropylmethanamine and 1,1-difluoroethane.
Reaction Conditions: The reaction involves the alkylation of cyclopropylmethanamine with 1,1-difluoroethane under acidic conditions.
Purification: The product is then purified to obtain the desired this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the cyclopropyl ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation typically yields cyclopropylmethanone derivatives.
Reduction Products: Reduction leads to the formation of cyclopropylmethanamine derivatives.
Substitution Products: Substitution reactions can produce a variety of cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of cyclopropyl groups in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its chemical structure, such as those involving cyclopropyl groups.
Comparación Con Compuestos Similares
[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride can be compared with other similar compounds, such as:
Cyclopropylmethanamine: Similar in structure but lacks the difluoroethyl group.
Difluoroethane derivatives: Other compounds with difluoroethyl groups but different core structures.
Cyclopropyl derivatives: Compounds with cyclopropyl rings but different substituents.
Uniqueness: The presence of both the cyclopropyl ring and the difluoroethyl group makes this compound unique, providing distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-4(5)3-9;/h4-5H,2-3,9H2,1H3;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZSLDFJKFNQSB-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2940872.png)
![5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2940876.png)


![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2940879.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/new.no-structure.jpg)

![2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2940887.png)


![3-[1-(benzylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(butan-2-yl)propanamide](/img/structure/B2940893.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide](/img/structure/B2940894.png)

